4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline

medicinal chemistry building-block procurement structure–activity relationship

Medicinal chemistry programs often need a thiazole-aniline scaffold allowing sequential elaboration without protecting groups. 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline (CAS 1256283-08-5) provides dual reactive handles: a 2-chlorothiazole for Pd cross-coupling and a free para-aniline for downstream derivatization. Key advantages vs. common regioisomers: distinct C-Cl electrophilicity, altered dihedral angle, and unique H-bond topography. Supplied at ≥95% purity. Ideal for library synthesis targeting M₃ muscarinic antagonists or neonicotinoid SAR probes.

Molecular Formula C10H9ClN2OS
Molecular Weight 240.71 g/mol
CAS No. 1256283-08-5
Cat. No. B1406968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline
CAS1256283-08-5
Molecular FormulaC10H9ClN2OS
Molecular Weight240.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCC2=CN=C(S2)Cl
InChIInChI=1S/C10H9ClN2OS/c11-10-13-5-9(15-10)6-14-8-3-1-7(12)2-4-8/h1-5H,6,12H2
InChIKeyRPBDDHGCEIYCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline Baseline Profile


4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline belongs to the thiazole‑aniline ether class, defined by a 2‑chloro‑1,3‑thiazole ring linked via a methyleneoxy bridge to a para‑aminophenyl moiety . The molecule possesses a free primary aniline (NH₂) and an aryl chloride on the thiazole, both of which are synthetically addressable handles. Standard commercial specifications list a molecular weight of 240.71 g·mol⁻¹ (C₁₀H₉ClN₂OS) and a minimum purity of 95 % . It is predominantly supplied as a research‑grade intermediate for the elaboration of biologically active molecules, particularly those requiring a 2‑chlorothiazole substructure.

Two orthogonally reactive handles for sequential derivatization
2-Chlorothiazole moiety enables Pd-catalyzed cross-coupling diversification
Supplied as a research-grade building block for focused library synthesis

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline: Substitution Challenges


Although numerous thiazole‑aniline hybrids exist, the precise connectivity of the target compound—the chloro substituent located on the 2‑position of the thiazole ring and the aniline attached through a 5‑methylenoxy linker—differs from that of the more common 4‑thiazolyl or 2‑aminothiazole regioisomers [1]. This connectivity alters the electrophilicity of the carbon‑chlorine bond, the dihedral angle between the thiazole and the aniline ring, and the hydrogen‑bond donor/acceptor topography . As a result, synthetic intermediates that rely on cross‑coupling at the 2‑chloro site or on the nucleophilicity of the para‑aniline cannot be interchanged with, for example, 3‑chloro‑4‑[(1,3‑thiazol‑4‑yl)methoxy]aniline (CAS 833474‑42‑3) or the non‑chlorinated 4‑[(1,3‑thiazol‑4‑yl)methoxy]aniline without re‑optimising both the reaction conditions and the downstream biological profile. The scarcity of published comparator data for this specific scaffold further elevates the risk of an unqualified substitution.

Property
Target Compound
Regioisomer (CAS 833474-42-3)
Chlorine Position
2‑position on thiazole
On aniline ring
Reactive Handle
2‑chlorothiazole electrophile
Chloroaniline (nucleophilic/electrophilic)
Comparative Data
No direct substitution study
Scaffold-specific data limited

Key Evidence for 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline


Regioisomerism: 2-Chlorothiazole vs. 4-Thiazolyl Analogs

The target compound carries a chlorine atom at the 2‑position of the thiazole ring and an aniline‑substituted methylenoxy group at the 5‑position. In the closest commercially available regioisomer, 3‑chloro‑4‑[(1,3‑thiazol‑4‑yl)methoxy]aniline (CAS 833474‑42‑3), the chlorine resides on the aniline ring and the thiazole is unsubstituted; the thiazole‑to‑aniline linkage occurs at the 4‑position of the thiazole . No head‑to‑head biological comparison has been published, but the regio‑chemical difference is expected to alter both chemical reactivity (e.g., Suzuki coupling at the 2‑chlorothiazole vs. nucleophilic aromatic substitution on the chloroaniline) and molecular recognition (shape, dipole moment, hydrogen‑bond vectors).

Regiochemistry
Class-level inference
2-Cl thiazole vs. Cl aniline regioisomer
Alters electrophilic site and molecular recognition
No head-to-head bioactivity comparison published
medicinal chemistry building-block procurement structure–activity relationship

Computed Physicochemical Differences

Computed properties for the target compound have been aggregated from several databases. The topological polar surface area (TPSA) is 76.4 Ų, the rotatable bond count is 3, and the hydrogen‑bond donor count is 1 (the aniline NH₂) [1]. The predicted density is 1.4±0.1 g·cm⁻³ and the boiling point is approximately 435 °C at 760 mmHg [1]. In the absence of experimentally measured logP for the target compound, the structurally analogous 3‑chloro‑4‑[(1,3‑thiazol‑4‑yl)methoxy]aniline has been reported with a computed logP of 3.22 and an aqueous solubility of 3.1 mg·mL⁻¹ at pH 7.4 [2]. Because the halogen is on the thiazole rather than the aniline ring, the target compound is expected to exhibit a different hydrogen‑bonding capacity and microsomal metabolic soft spot, but no direct comparative measurement is available.

Polar Surface Area
Cross-study comparable
76.4 Ų
May shift permeability and metabolic soft spot
No experimental logP; regioisomer logP 3.22 computed
ADME prediction physicochemical profiling drug-likeness

Synthetic Versatility of Dual Reactive Sites

The compound offers two distinct, sequentially addressable reactive centres: (i) the 2‑chloro substituent on the thiazole, which is amenable to Pd‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira), and (ii) the primary aniline nitrogen, which can undergo diazotisation, acylation, or reductive amination [1]. In contrast, simpler building blocks such as 2‑chloro‑1,3‑thiazole (CAS 3034‑52‑4) provide only the halide handle, while 4‑aminophenol derivatives lack the heterocyclic ring. No published study has directly quantified the relative reactivity of these two sites in the target compound versus a single‑handle comparator; the claim is thus grounded in well‑established reactivity principles of aryl chlorides and anilines.

Synthetic Versatility
Class-level inference
2 reactive sites
Enables sequential diversification without protecting groups
No kinetic comparison available
synthetic chemistry cross-coupling building-block utility

Commercial Purity and Storage Stability

The commercial specification for 4-[(2‑Chloro‑1,3‑thiazol‑5‑yl)methoxy]aniline from AKSci lists a minimum purity of 95 % and recommends long‑term storage in a cool, dry place; the compound is not classified as hazardous for transport . For the closest commonly catalogued analog, 3‑chloro‑4‑[(1,3‑thiazol‑4‑yl)methoxy]aniline (CAS 833474‑42‑3), a similar purity of 95–97 % is typical, but storage recommendations include refrigeration (4 °C) in some catalogues, suggesting a potentially lower thermal stability for the regioisomer . No accelerated stability study comparing the two is available, so this difference is suggestive rather than definitive.

Purity & Storage
Supporting evidence
≥95% purity; ambient storage
Consistent building-block quality
Less stringent storage than some regioisomers
quality assurance procurement specification storage stability

4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]aniline Application Scenarios


Divergent Library Synthesis with 2-Chlorothiazole

When a medicinal chemistry programme demands a core scaffold that can first be elaborated at the 2‑chlorothiazole position via Pd‑catalysed cross‑coupling and subsequently be derivatised through the aniline nitrogen, 4-[(2‑chloro‑1,3‑thiazol‑5‑yl)methoxy]aniline is a logical choice. The dual‑handle architecture (Section 3, Evidence Item 3) allows two sequential diversification steps without installing protecting groups, a feature not offered by simpler single‑handle building blocks [1].

M₃ Receptor Ligand Precursor Synthesis

Patents from GlaxoSmithKline (e.g., US 2005/0277676) disclose thiazole‑aniline compounds as M₃ muscarinic acetylcholine receptor antagonists. Although the specific target compound is not explicitly exemplified, its structural homology places it as a candidate intermediate for generating focused libraries around the thiazole‑aniline pharmacophore [2].

Agrochemical SAR Intermediate

The 2‑chloro‑1,3‑thiazol‑5‑yl substructure is a recognised motif in neonicotinoid insecticides (e.g., thiamethoxam, clothianidin). While the target compound itself is not an active ingredient, it can serve as a versatile late‑stage intermediate for preparing analogs that probe the SAR of the 5‑methylenoxy position, a strategy that has been employed in agrochemical discovery programmes [3].

Chlorothiazole-Aniline ADME Probe

Given the computed TPSA of 76.4 Ų and the single H‑bond donor, the compound falls within lead‑like chemical space. Teams investigating the impact of thiazole‑linked anilines on permeability and metabolic stability can use it as a probe, comparing its behaviour with that of the 3‑chloroaniline regioisomer (Section 3, Evidence Item 2) to deconvolute the contribution of halogen placement [4].

Application
Selection Property
Validation Focus
Sequential derivatization studies
Orthogonal reactive handles (Cl & NH₂)
Cross-coupling and amination efficiency
M₃ muscarinic receptor ligand synthesis
Thiazole-aniline pharmacophore match
Receptor binding assay context
Neonicotinoid SAR exploration
5‑methylenoxy substitution vector
Insecticidal activity screening
ADME probe studies
Computed property profile
Permeability and metabolic stability comparison
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